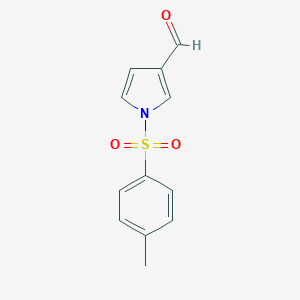
1-Tosyl-1H-pyrrole-3-carbaldehyde
Übersicht
Beschreibung
1-Tosyl-1H-pyrrole-3-carbaldehyde is a chemical compound with the molecular formula C12H11NO3S . It has an average mass of 249.286 Da and a monoisotopic mass of 249.045959 Da .
Synthesis Analysis
The synthesis of pyrroles, including 1-Tosyl-1H-pyrrole-3-carbaldehyde, can be achieved through various methods. One such method involves the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines . A sequential multi-component method for the synthesis of N-arylpyrrole-3-carbaldehydes has also been developed. This reaction involves a proline-catalyzed direct Mannich reaction-cyclization sequence between succinaldehyde and in situ generated Ar/HetAr/indolyl-imines, followed by IBX-mediated oxidative aromatization in one-pot operation .Chemical Reactions Analysis
The chemical reactions involving 1-Tosyl-1H-pyrrole-3-carbaldehyde are diverse. For instance, it can undergo a Cu/ABNO-catalyzed aerobic oxidative coupling with diols and a broad range of primary amines . In another reaction, it can participate in a sequential multi-component reaction involving a proline-catalyzed direct Mannich reaction-cyclization sequence followed by IBX-mediated oxidative aromatization .Physical And Chemical Properties Analysis
1-Tosyl-1H-pyrrole-3-carbaldehyde is a solid substance that can range in color from white to yellow to brown or gray . It has a molecular weight of 95.1 . The compound should be stored in a refrigerator and shipped at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Development of Cascade Reactions : A study by Ni, Wang, and Tong (2016) demonstrates the application of 1-Tosyl-1H-pyrrole-3-carbaldehyde in cascade (3 + 2) annulation and aromatization reactions with bisnucleophiles, leading to the formation of thiophene and 1H-pyrrole products.
- Formation of Magnetic Clusters : Research by Giannopoulos et al. (2014) utilized a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde, in the coordination of paramagnetic transition metal ions, forming high nuclearity {Mn(III)25} barrel-like clusters with magnetic properties.
Spectroscopic and Structural Analysis
- NMR Spectroscopy and DFT Calculations : Afonin et al. (2009) conducted studies using NMR spectroscopy and DFT calculations on 1-vinylpyrrole-2-carbaldehyde oxime, a compound structurally similar to 1-Tosyl-1H-pyrrole-3-carbaldehyde. This research provides insights into intramolecular hydrogen bonding effects.
Material Science and Catalysis
- Synthesis of Fluorinated Pyrroles : In the studies by Surmont et al. (2009), the synthesis of various new 3-fluorinated pyrroles, potentially relevant to the study of 1-Tosyl-1H-pyrrole-3-carbaldehyde, was explored.
Biomedical Research
- Bio-pharmacological Evaluation : Although not directly involving 1-Tosyl-1H-pyrrole-3-carbaldehyde, Battilocchio et al. (2013) synthesized a class of pyrrole derivatives with bio-pharmacological applications, indicating the potential of structurally similar compounds in medicinal chemistry.
Safety and Hazards
Wirkmechanismus
Target of Action
1-Tosyl-1H-pyrrole-3-carbaldehyde is a chemical compound that is used as a precursor in the synthesis of biologically active molecules . It is particularly important in the synthesis of indole derivatives, which are prevalent in various alkaloids . These alkaloids have a wide range of biological activities and can interact with numerous targets in the body .
Mode of Action
It is known that the compound can undergo various chemical reactions to form complex molecules . These reactions can lead to changes in the compound’s structure, which can subsequently affect its interaction with its targets .
Biochemical Pathways
1-Tosyl-1H-pyrrole-3-carbaldehyde is involved in the synthesis of indole derivatives . Indole derivatives are known to affect various biochemical pathways in the body. They have been shown to exhibit antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitory, and anti-HIV activities . The exact pathways affected by 1-Tosyl-1H-pyrrole-3-carbaldehyde and its derivatives would depend on the specific derivative and its biological activity.
Result of Action
The molecular and cellular effects of 1-Tosyl-1H-pyrrole-3-carbaldehyde would depend on the specific indole derivative that it is used to synthesize. For example, indole derivatives have been shown to have various biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitory, and anti-HIV activities . These activities can result in a wide range of molecular and cellular effects.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-10-2-4-12(5-3-10)17(15,16)13-7-6-11(8-13)9-14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCPINMMJOQEOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438971 | |
| Record name | 1-TOSYL-1H-PYRROLE-3-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tosyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
117954-70-8 | |
| Record name | 1-TOSYL-1H-PYRROLE-3-CARBALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10438971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

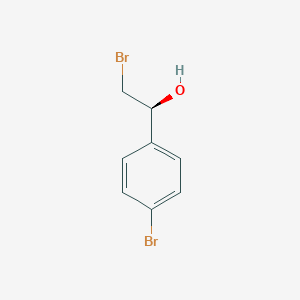
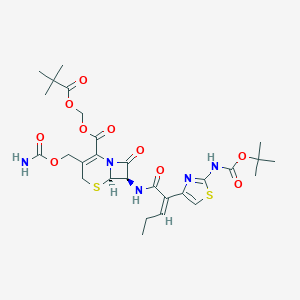
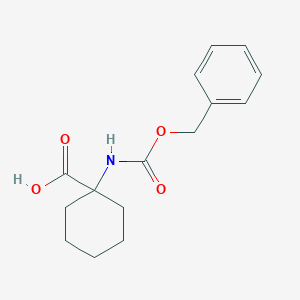
![[3-[2-Tris(trimethylsilyloxy)silylethyl]phenyl]methyl 2-methylprop-2-enoate](/img/structure/B173629.png)
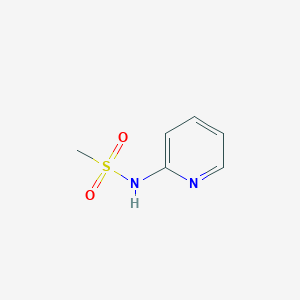
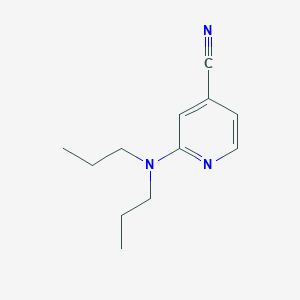
![N-[2-(dimethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B173633.png)
![1-[(4-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B173634.png)
![7,7-Bis(4-(diethylamino)-2-ethoxyphenyl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B173635.png)
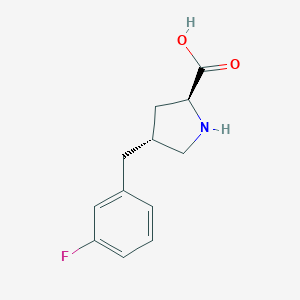
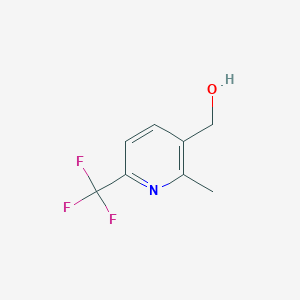
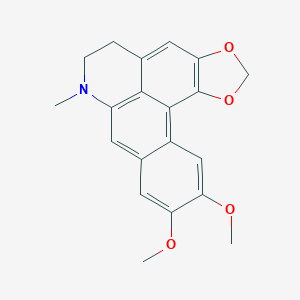
![Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B173646.png)
![(1S,6S,7R,8S,8aR)-6-Hydroperoxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B173647.png)